molecular formula C3H6ClN7 B12537623 2-Chloro-4,6-dihydrazinyl-1,3,5-triazine CAS No. 677736-46-8

2-Chloro-4,6-dihydrazinyl-1,3,5-triazine

Cat. No.: B12537623
CAS No.: 677736-46-8
M. Wt: 175.58 g/mol
InChI Key: XYAUBLJNUAKHHD-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dihydrazinyl-1,3,5-triazine is a heterocyclic compound that contains a triazine ring substituted with chlorine and hydrazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dihydrazinyl-1,3,5-triazine typically involves the reaction of cyanuric chloride with hydrazine. The reaction is carried out in an organic solvent such as ethanol or methanol, under controlled temperature conditions to ensure the selective substitution of chlorine atoms with hydrazinyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dihydrazinyl-1,3,5-triazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The hydrazinyl groups can be oxidized to form azo compounds or reduced to form amines.

    Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Major Products

    Substitution Products: Various substituted triazines depending on the nucleophile used.

    Oxidation Products: Azo compounds.

    Reduction Products: Amines.

Scientific Research Applications

2-Chloro-4,6-dihydrazinyl-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dihydrazinyl-1,3,5-triazine involves its interaction with nucleophilic sites on target molecules. The chlorine atom can be displaced by nucleophiles, leading to the formation of covalent bonds with biological macromolecules. This interaction can inhibit the function of enzymes or disrupt cellular processes, making it a potential candidate for antimicrobial and anticancer applications.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with different substituents, used as a coupling agent in peptide synthesis.

    2-Chloro-4,6-diphenyl-1,3,5-triazine: Used in the synthesis of organic electronic materials.

Uniqueness

2-Chloro-4,6-dihydrazinyl-1,3,5-triazine is unique due to its hydrazinyl groups, which provide additional reactivity and potential for forming diverse chemical structures. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4-chloro-6-hydrazinyl-1,3,5-triazin-2-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClN7/c4-1-7-2(10-5)9-3(8-1)11-6/h5-6H2,(H2,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAUBLJNUAKHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NC(=N1)Cl)NN)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20790810
Record name 2-Chloro-4,6-dihydrazinyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20790810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677736-46-8
Record name 2-Chloro-4,6-dihydrazinyl-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20790810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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